An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoro-2-methylpropane
An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and physiological behavior. 3-Bromo-1,1,1-trifluoro-2-methylpropane, a halogenated alkane, represents a potentially valuable building block in the synthesis of novel compounds. Its trifluoromethyl group can impart desirable characteristics such as increased metabolic stability and enhanced binding affinity, while the bromine atom provides a reactive handle for a variety of chemical transformations. This guide offers a comprehensive overview of the known chemical properties of this compound, providing a critical resource for researchers looking to leverage its potential in their synthetic endeavors.
Compound Identification and Structure
3-Bromo-1,1,1-trifluoro-2-methylpropane is a trifluoromethylated derivative of isobutyl bromide. The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the reactivity of the neighboring C-Br bond.
Molecular Structure:
Figure 1: 2D structure of 3-Bromo-1,1,1-trifluoro-2-methylpropane.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-bromo-1,1,1-trifluoro-2-methylpropane[1] |
| CAS Number | 381-80-6[1] |
| Molecular Formula | C₄H₆BrF₃[1] |
| Molecular Weight | 190.99 g/mol [1] |
| Canonical SMILES | CC(CBr)C(F)(F)F[1] |
| InChI Key | AANLYORBFNBDGG-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 84.1 ± 8.0 °C | [2] |
| Density | 1.533 ± 0.06 g/cm³ | [2] |
It is crucial for researchers to experimentally verify these properties for their specific applications.
Spectroscopic Characterization (Predicted)
While experimental spectra are not currently available in public databases, a theoretical analysis of the expected spectroscopic features can guide the characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methine proton, and the methylene protons adjacent to the bromine atom. The chemical shifts will be influenced by the neighboring trifluoromethyl and bromo groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to display a single signal, a singlet, as all three fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy: The IR spectrum will likely be characterized by strong C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹, and a C-Br stretching vibration at lower wavenumbers.
Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation patterns will likely involve the loss of bromine and the trifluoromethyl group.
Reactivity and Potential Synthetic Applications
The chemical reactivity of 3-Bromo-1,1,1-trifluoro-2-methylpropane is dictated by the interplay between the alkyl bromide and the trifluoromethyl group.
Nucleophilic Substitution: The carbon atom attached to the bromine is a primary carbon, suggesting that it could undergo nucleophilic substitution reactions (Sₙ2). However, the steric bulk of the adjacent isopropyl group and the electron-withdrawing nature of the trifluoromethyl group may hinder the approach of nucleophiles.
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr to form an alkene is a possible reaction pathway.
Organometallic Reagent Formation: The C-Br bond can be utilized to form organometallic reagents, such as Grignard or organolithium reagents. These intermediates can then be used to create new carbon-carbon bonds.
Radical Reactions: The C-Br bond can undergo homolytic cleavage under radical conditions (e.g., using AIBN and a radical initiator) to generate a primary alkyl radical. This radical can participate in various addition and coupling reactions. The trifluoromethylation of alkyl bromides is a well-established transformation that highlights the utility of such intermediates.
Figure 2: Potential reaction pathways for 3-Bromo-1,1,1-trifluoro-2-methylpropane.
Safety and Handling
3-Bromo-1,1,1-trifluoro-2-methylpropane is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
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H226: Flammable liquid and vapor[1]
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Avoid breathing vapors or mist.
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Wash hands thoroughly after handling.
Experimental Protocol: General Handling and Storage
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Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be designated for flammable liquids.
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Dispensing: When dispensing, use only in a chemical fume hood. Ground and bond containers when transferring material to prevent static electricity buildup. Use non-sparking tools.
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Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-1,1,1-trifluoro-2-methylpropane is a promising, yet underexplored, building block for organic synthesis. While a comprehensive experimental dataset of its properties is still needed, its structure suggests a range of potential applications in the development of novel pharmaceuticals and materials. The combination of a reactive bromine handle and a property-modulating trifluoromethyl group makes it a target of interest for further investigation. Researchers are encouraged to conduct thorough experimental characterization to fully unlock the synthetic potential of this compound.
